molecular formula C15H14O3 B12994497 3',5'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde

3',5'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12994497
M. Wt: 242.27 g/mol
InChI Key: ANELIUUIZXXDDR-UHFFFAOYSA-N
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Description

3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family It is characterized by the presence of two methoxy groups at the 3’ and 5’ positions and an aldehyde group at the 3 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy groups can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Sodium methoxide (NaOMe) is used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors due to its aldehyde and methoxy groups.

    Pathways: It can participate in redox reactions, nucleophilic substitutions, and other chemical pathways, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)benzaldehyde

InChI

InChI=1S/C15H14O3/c1-17-14-7-13(8-15(9-14)18-2)12-5-3-4-11(6-12)10-16/h3-10H,1-2H3

InChI Key

ANELIUUIZXXDDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=CC(=C2)C=O)OC

Origin of Product

United States

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